Cas no 54786-86-6 (N-Nitroso-3-azabicyclo3.3.0octane)

N-Nitroso-3-azabicyclo3.3.0octane 化学的及び物理的性質
名前と識別子
-
- octahydro-2-nitrosocyclopenta[c]pyrrole
- N-Nitroso-3-azabicyclo[3.3.0]octane
- N-Nitroso-3-azabicyc
- 2-nitroso-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole
- 2-Nitroso-octahydrocyclopenta[c]pyrrole
- Gliclazide Imp. B (EP): 2-Nitroso-octahydrocyclopenta- [c]pyrrole
- 54786-86-6
- EINECS 259-348-9
- 2-nitrosooctahydrocyclopenta[c]pyrrole
- Octahydro-2-nitrosocyclopenta(c)pyrrole
- DTXSID30970121
- FSCBDDOKZIRLCN-UHFFFAOYSA-N
- Gliclazide Impurity B
- SCHEMBL15971440
- 2-NITROSO-HEXAHYDRO-1H-CYCLOPENTA[C]PYRROLE
- DB-266587
- NS00058838
- 2-Nitroso-octahydrocyclopenta[c]pyrrole; Gliclazide Imp. B (EP); Cyclopenta[c]pyrrole, octahydro-2-nitroso- (9CI); 3-Nitroso-3-azabicyclo[3.3.0]octane; N-Nitroso-3-azabicyclo[3.3.0]octane; Gliclazide Impurity B
- A1-88879
- N-Nitroso-3-azabicyclo3.3.0octane
-
- インチ: InChI=1S/C7H12N2O/c10-8-9-4-6-2-1-3-7(6)5-9/h6-7H,1-5H2
- InChIKey: FSCBDDOKZIRLCN-UHFFFAOYSA-N
- ほほえんだ: C1CC2CN(CC2C1)N=O
計算された属性
- せいみつぶんしりょう: 140.09500
- どういたいしつりょう: 140.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 137
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 32.7Ų
じっけんとくせい
- 密度みつど: 1.39±0.1 g/cm3 (20 ºC 760 Torr),
- ふってん: 271.2±9.0 ºC (760 Torr),
- フラッシュポイント: 117.8±18.7 ºC,
- ようかいど: 微溶性(3.4 g/l)(25ºC)、
- PSA: 32.67000
- LogP: 1.33760
N-Nitroso-3-azabicyclo3.3.0octane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0326004 |
N-Nitroso-3-azabicyclo3.3.0octane |
54786-86-6 | European Pharmacopoeia (EP) Reference Standard | ¥2654.27 | 2022-02-23 | ||
TRC | N524900-10mg |
N-Nitroso-3-azabicyclo[3.3.0]octane |
54786-86-6 | 10mg |
$201.00 | 2023-05-17 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G0326004 |
54786-86-6 | ¥1556.7 | 2023-01-14 | ||||
TRC | N524900-100mg |
N-Nitroso-3-azabicyclo[3.3.0]octane |
54786-86-6 | 100mg |
$1568.00 | 2023-05-17 |
N-Nitroso-3-azabicyclo3.3.0octane 関連文献
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
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Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
N-Nitroso-3-azabicyclo3.3.0octaneに関する追加情報
Introduction to N-Nitroso-3-Azabicyclo[3.3.0]Octane (CAS No. 54786-86-6)
The compound N-Nitroso-3-Azabicyclo[3.3.0]Octane (CAS No: 54786-86-6) is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug design and development.
N-Nitroso compounds are known for their role as intermediates in various chemical reactions, particularly in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry.
Recent studies have highlighted the importance of bicyclic structures like azabicyclo[3.3.0]octane derivatives in the development of bioactive molecules with potential therapeutic applications.
The azabicyclo[3.3.0]octane framework provides a rigid and versatile scaffold that can be modified to create a wide range of bioactive compounds, making it a valuable structure in modern drug discovery.
Understanding the synthesis and reactivity of N-nitroso derivatives is essential for leveraging their potential in creating novel pharmaceutical agents.
Recent advancements in synthetic methodologies have enabled more efficient routes to prepare N-nitroso azabicyclic compounds, enhancing their accessibility for research purposes.
Moreover, the biological activity of such compounds has been explored in various contexts, including their role as nitrosating agents and their potential interactions with biological systems.
The stability and reactivity of N-nitroso derivatives under different conditions are critical factors that influence their utility in chemical synthesis and biological applications.
Exploring the structure-property relationships of these compounds provides valuable insights into their behavior in both chemical and biological systems.
As research continues to uncover new applications for azabicyclic nitrosamines, their role in drug design and development is expected to grow significantly.
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